molecular formula C8H14N2O4S B12410575 N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4

Cat. No.: B12410575
M. Wt: 238.30 g/mol
InChI Key: GGBCHNJZQQEQRX-ILLLFLQQSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of N-acetyl-S-(2-carbamoylethyl-d4)-L-cysteine is defined by its systematic IUPAC name: (2R)-2-acetamido-3-[(2-carbamoyl-1,1,2,2-d4-ethyl)sulfanyl]propanoic acid. Its molecular formula is C₈H₁₀D₄N₂O₄S , with an exact monoisotopic mass of 238.30 g/mol. The compound is structurally characterized by:

  • An L-cysteine backbone acetylated at the amine group.
  • A thioether linkage to a 2-carbamoylethyl moiety.
  • Four deuterium atoms replacing hydrogen at the β-carbon positions of the ethyl chain.

While the non-deuterated analog holds the CAS registry number 81690-92-8, the deuterated variant does not have a publicly listed CAS number but is recognized as a stable isotope-labeled derivative in analytical chemistry literature.

Table 1: Key physicochemical properties of N-acetyl-S-(2-carbamoylethyl-d4)-L-cysteine

Property Value
Molecular formula C₈H₁₀D₄N₂O₄S
Exact mass 238.30 g/mol
Deuterium substitution Four atoms at C2 of ethyl
Parent compound CAS 81690-92-8

Structural Relationship to Non-Deuterated Analog

The deuterated compound shares >99% structural homology with its non-deuterated counterpart, N-acetyl-S-(2-carbamoylethyl)-L-cysteine, differing solely in the isotopic composition of the ethyl side chain. In the non-deuterated form (C₈H₁₄N₂O₄S), the ethyl group contains two CH₂ units, whereas the deuterated analog replaces these with CD₂ groups at the β-positions. This substitution preserves the compound’s polarity, solubility, and chromatographic behavior while introducing a +4 Da mass shift critical for mass spectrometry-based discrimination.

Table 2: Structural comparison of deuterated and non-deuterated forms

Feature Non-deuterated Form Deuterated Form
Ethyl group structure -CH₂-CH₂- -CD₂-CD₂-
Molecular formula C₈H₁₄N₂O₄S C₈H₁₀D₄N₂O₄S
Exact mass 234.27 g/mol 238.30 g/mol
Chromatographic retention Identical under LC conditions

The strategic placement of deuterium minimizes isotopic effects on chemical reactivity and ensures co-elution with the target analyte during liquid chromatography, a prerequisite for reliable internal standardization.

Role as Isotopically Labeled Biomarker

In metabolic studies, N-acetyl-S-(2-carbamoylethyl-d4)-L-cysteine functions as an internal reference standard for quantifying exposure to acrylamide and other α,β-unsaturated carbonyl compounds. Its deuterated structure enables:

  • Matrix effect compensation : Co-elution with the analyte neutralizes ionization variability in mass spectrometry.
  • Accuracy enhancement : Isotope dilution corrects for analyte loss during sample preparation, achieving 98–107% recovery rates in urinary metabolite analyses.
  • Cross-study comparability : Provides harmonized quantification across laboratories analyzing mercapturic acids in biological fluids.

Table 3: Performance metrics in biomarker quantification

Parameter Value
Recovery rate 98–107%
Linear dynamic range 0.01–3200 µg/L
Inter-day precision <12% RSD
Limit of quantification 0.01 µg/L

The compound’s stability under storage conditions (−20°C, dark) and resistance to isotopic exchange make it ideal for long-term biomarker studies.

Properties

Molecular Formula

C8H14N2O4S

Molecular Weight

238.30 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-amino-1,1,2,2-tetradeuterio-3-oxopropyl)sulfanylpropanoic acid

InChI

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i2D2,3D2

InChI Key

GGBCHNJZQQEQRX-ILLLFLQQSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)N)C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(CSCCC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes for N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine

Acylation of S-(2-Carbamoylethyl-d4)-L-Cysteine

The core synthesis involves two sequential reactions: (1) deuteration of the 2-carbamoylethyl side chain and (2) N-acetylation of cysteine.

Deuteration of the Carbamoylethyl Moiety

Deuterium incorporation occurs at the β-carbon of the ethyl group in the carbamoylethyl side chain. This is achieved via acid-catalyzed hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O) or deuterated reagents:
$$ \text{R-CH₂-CH₂-CONH₂} + \text{D}2\text{O} \rightarrow \text{R-CHD-CHD-CONH}2 $$
Reaction conditions:

  • Temperature: 80–100°C
  • Catalyst: Pd/C or PtO₂
  • Duration: 24–48 hours

Yields of >90% deuteration are achievable, as confirmed by mass spectrometry.

N-Acetylation of Deuterated Cysteine Intermediate

The deuterated intermediate undergoes acetylation using acetic anhydride under alkaline conditions (pH 9–12):
$$ \text{S-(2-Carbamoylethyl-d4)-L-Cysteine} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine} $$
Key parameters:

  • Temperature: 40–60°C
  • Reaction time: 20–60 minutes
  • Yield: 70–85% after purification

Alternative Pathway: Direct Synthesis from Deuterated Acrylamide

An alternative approach involves reacting L-cysteine with deuterated acrylamide (acrylamide-d₃), followed by acetylation:
$$ \text{L-Cysteine} + \text{CH}2=\text{CD-CONH}2 \rightarrow \text{S-(2-Carbamoylethyl-d3)-L-Cysteine} $$
Subsequent acetylation introduces the final deuterium atom at the acetyl group:
$$ \text{S-(2-Carbamoylethyl-d3)-L-Cysteine} + (\text{CD}3\text{CO})2\text{O} \rightarrow \text{N-Acetyl-d3-S-(2-carbamoylethyl-d3)-L-cysteine} $$
This method achieves tetradeuteration but requires stringent control to avoid isotopic dilution.

Optimization of Reaction Conditions

pH and Temperature Effects

The patent CN109096161B highlights the critical role of pH in acylation efficiency:

pH Range Acetylation Yield (%) Byproduct Formation (%)
9–10 78 12
10–11 85 8
11–12 72 15

Optimal pH: 10–11 at 50°C, minimizing hydrolysis of acetic anhydride.

Solvent Systems for Deuteration

Deuterium incorporation efficiency varies with solvent polarity:

Solvent Deuteration (%) Reaction Time (h)
D₂O 92 24
CD₃OD 85 36
DMF-d7 78 48

Polar aprotic solvents like DMF-d7 slow exchange kinetics but improve solubility of hydrophobic intermediates.

Purification and Quality Control

Chromatographic Purification

The CDC’s NHANES protocol employs ultra-performance liquid chromatography (UPLC) with a 15 mM ammonium acetate buffer (pH 6.8) and C18 columns. Key parameters:

  • Retention time: 4.2 minutes
  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
  • Purity: >95% (HPLC)

Spectroscopic Characterization

  • Mass Spectrometry (MS): Molecular ion peak at m/z 238.30 ([M+H]⁺).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (D₂O): δ 1.98 (s, 3H, CH₃CO), δ 2.50–2.70 (m, 2H, CH₂), δ 3.20–3.40 (m, 2H, CH₂S).
    • Deuterium incorporation confirmed by absence of proton signals at δ 2.60.

Challenges in Industrial-Scale Synthesis

Isotopic Purity

Residual protiated species reduce analytical accuracy. Strategies to mitigate this include:

  • Triple recrystallization in deuterated solvents (e.g., D₂O/ethanol-d6 mixtures).
  • Use of excess deuterating agents (e.g., D₂O at 10× stoichiometric ratio).

Regulatory Compliance

As a controlled product , synthesis requires documentation for:

  • BSL-2 certification (biohazard handling).
  • DEA permits (precursor chemical tracking).

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and detoxification in biological systems .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the deuterium labeling .

Major Products Formed

The major products formed from the reactions of this compound include various metabolites that are excreted in the urine. These metabolites are used as biomarkers for the exposure to acrylamide, a known carcinogen .

Scientific Research Applications

N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine, also known as N-acetyl-S-(2-carbamoylethyl)-L-cysteine, is a compound that has garnered attention in scientific research due to its relevance in studying the metabolism of acrylamide, a probable human carcinogen found in certain foods. This article explores its applications, particularly focusing on its role as a biomarker in exposure studies and its potential implications in health research.

Chemical Properties and Background

  • Chemical Name : N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine
  • CAS Number : 2714331-84-5
  • Molecular Weight : 238.29 g/mol
  • Solubility : Slightly soluble in DMSO and methanol

This compound is a metabolite of acrylamide, which is formed during the cooking of certain starchy foods at high temperatures. Its measurement in biological samples, particularly urine, serves as an important indicator of acrylamide exposure.

Biomarker for Acrylamide Exposure

N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine is primarily utilized as a biomarker for assessing exposure to acrylamide. Studies have shown that urinary levels of this metabolite can reflect dietary intake of acrylamide, providing insights into the potential health risks associated with its consumption.

Case Study: Urinary Levels in Children

A study conducted on Korean children aged 10-13 years measured urinary levels of N-acetyl-S-(2-carbamoylethyl-d4)-L-cysteine. The findings indicated significant variability in metabolite concentrations, ranging from 15.4 to 196.3 ng/mL, with a median level of 68.1 ng/mL. The study also highlighted that children exposed to environmental smoke had higher urinary levels, suggesting passive smoking as an additional source of acrylamide exposure .

Research on Dietary Impacts

The compound aids researchers in understanding how dietary habits influence acrylamide metabolism. By analyzing urine samples before and after dietary interventions, scientists can draw correlations between food consumption patterns and metabolite levels.

Toxicological Studies

N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine is used in toxicological studies to explore the effects of acrylamide on human health. Its presence in biological samples can help elucidate the metabolic pathways involved and the potential health implications of chronic exposure.

Environmental Health Research

The compound's role extends into environmental health studies where researchers investigate the effects of environmental pollutants that may contribute to increased levels of acrylamide or its metabolites in human populations.

Data Table: Summary of Research Findings

Study ReferencePopulationKey Findings
Korean children (n=31)Urinary levels ranged from 15.4 to 196.3 ng/mL; median level was 68.1 ng/mL; higher levels correlated with passive smoke exposure.
General populationInvestigated dietary sources and their impact on urinary metabolite levels; emphasized the importance of food preparation methods.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 involves its metabolism and detoxification in the body. The compound is metabolized by cytochrome P450 enzymes to form glycidamide, which is then conjugated with glutathione to produce this compound. This metabolite is excreted in the urine and serves as a biomarker for acrylamide exposure .

Comparison with Similar Compounds

Key Observations :

  • Deuterated vs. Non-Deuterated Analogs: The d4 variant shares identical chemical reactivity with its non-deuterated counterpart but differs in mass spectral properties, enabling precise quantification in metabolomic studies .
  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., p-chlorophenylcarbamoyl) exhibit higher melting points (64–66°C) compared to aliphatic analogs, likely due to enhanced intermolecular interactions .
  • Synthetic Yields : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) reduce yields (e.g., 52% for o-nitro-p-trifluoromethylphenylcarbamoyl), possibly due to steric hindrance or reduced nucleophilicity .

Key Observations :

  • Biomarker Specificity : While N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is specific to acrolein, analogs like DHBMA and MHBMA are markers for other VOCs (e.g., 1,3-butadiene, plant combustion byproducts) .
  • Clinical Relevance : N-Acetyl-S-(2-carbamoylethyl)-L-cysteine shows significant elevation in opium and tobacco users, with a fold change >3 compared to controls . In contrast, 2HPMA and DHBMA are associated with lipid metabolism disorders and cancer, respectively .

Biological Activity

N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine is a chemically modified derivative of L-cysteine, notable for its potential biological activities. This compound has garnered interest in pharmacological and toxicological research due to its structural properties and interactions in biological systems. This article explores its synthesis, biological activity, and implications for health and disease.

  • Molecular Formula : C8_8H10_10D4_4N2_2O4_4S
  • Molecular Weight : 238.30 g/mol
  • IUPAC Name : (2R)-2-acetamido-3-(3-amino-1,1,2,2-tetradeuterio-3-oxo-propyl)sulfanyl-propanoic acid
  • CAS Number : 81690-92-8

Synthesis

The synthesis of N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine involves the acetylation of L-cysteine followed by the introduction of a carbamoyl group. The incorporation of deuterium isotopes enhances the compound's stability and allows for tracing in metabolic studies.

N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine exhibits several biological activities, primarily attributed to its ability to modulate redox states and interact with cellular signaling pathways. It acts as a precursor to glutathione, a critical antioxidant in the body, thereby playing a role in detoxification processes.

Antioxidant Activity

Research indicates that this compound can scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress. In vitro studies have demonstrated that N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine enhances cellular antioxidant defenses by increasing glutathione levels.

Cytotoxicity Studies

In various cancer cell lines, including HeLa and SH-SY5Y, N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine has shown cytotoxic effects. The cytotoxicity is measured using IC50_{50} values, which represent the concentration required to inhibit cell viability by 50%.

Cell LineIC50_{50} (µM)ROS Generation (fold increase)
HeLa1.51.27
SH-SY5Y1.81.62
U2OS1.61.61

These results indicate that the compound effectively induces oxidative stress in cancer cells, leading to increased apoptosis.

Study on Cancer Cell Lines

A study published in MDPI assessed the effects of N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine on various cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also altered cell cycle distribution, causing an accumulation of cells in the S phase. This suggests a potential mechanism for its anticancer activity through modulation of cell cycle checkpoints.

Neuroprotective Effects

Another study explored the neuroprotective properties of N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine against neurotoxic agents. The compound demonstrated significant protective effects in neuronal cultures exposed to oxidative stress, highlighting its potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used due to its simplicity, cost-effectiveness, and compatibility with laboratory equipment. For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, especially when analyzing complex matrices like urine. Deuterium labeling (d4) improves isotopic differentiation, reducing interference from endogenous compounds .
  • Key Parameters :

  • HPLC : C18 column, mobile phase (e.g., methanol/water with 0.1% formic acid), detection at 210–230 nm.
  • LC-MS/MS : Electrospray ionization (ESI) in positive mode, transitions monitored at m/z 238 → 179 (quantitative) and m/z 238 → 121 (qualitative) .

Q. How is N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine synthesized, and what are the critical purification steps?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of L-cysteine with deuterated 2-carbamoylethyl groups. Key steps include:

Deuterium Incorporation : Use of deuterated acrylamide (CH₂=CD-CONH₂) to ensure isotopic purity.

Acetylation : Reaction with acetic anhydride to protect the amino group.

Purification : Column chromatography (silica gel, methanol/chloroform) or recrystallization to achieve >99% isotopic purity .

  • Yield Optimization : Reaction temperature (25–40°C) and molar ratios (1:1.2 cysteine:acrylamide-d4) are critical to minimize byproducts .

Q. What metabolic pathways involve N-Acetyl-S-(2-carbamoylethyl)-L-cysteine, and how does its deuterated form aid in tracing these pathways?

  • Methodological Answer : This compound is a mercapturic acid metabolite of acrylamide, formed via conjugation with glutathione (GSH) followed by enzymatic processing. The deuterated form (d4) serves as an internal standard in mass spectrometry, enabling precise quantification of endogenous metabolites in urine or plasma. It corrects for matrix effects and ionization variability .
  • Key Enzymes : Glutathione-S-transferase (GST) and γ-glutamyltransferase (GGT) are critical in the pathway .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the analytical performance of N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine in LC-MS/MS?

  • Methodological Answer : Deuterium labeling introduces minor retention time shifts (≤0.2 min) in reversed-phase chromatography due to altered hydrophobicity. KIEs are negligible in ESI-MS but must be validated using calibration curves with deuterated vs. non-deuterated standards. For accuracy, ensure the labeled internal standard co-elutes with the analyte and has identical fragmentation patterns .
  • Validation Protocol :

  • Spike deuterated standard into blank matrices (urine, plasma).
  • Assess recovery (85–115%) and precision (CV <10%) across three batches .

Q. What experimental strategies resolve contradictions in biomarker data for acrylamide exposure across smoking and vaping cohorts?

  • Methodological Answer : Conflicting data (e.g., higher CMEMA in vapers vs. smokers) may arise from unknown metabolic routes or matrix interferences. Mitigate this by:

Normalization : Use creatinine-adjusted urinary levels to account for hydration variability.

Cohort Stratification : Segment participants by exposure frequency, device type (e-cigarettes vs. traditional), and dietary acrylamide intake.

Multi-omics Integration : Combine metabolomics with proteomics (e.g., GST isoforms) to identify enzymatic contributors to variability .

Q. How can researchers optimize reaction yields for synthesizing deuterated mercapturic acids like N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine?

  • Methodological Answer : Low yields (e.g., 31% in analogous compounds) often result from steric hindrance or competing reactions. Strategies include:

Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation.

Isocyanate Quenching : Add scavengers (e.g., trimethylamine) to minimize side reactions with residual isocyanates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.